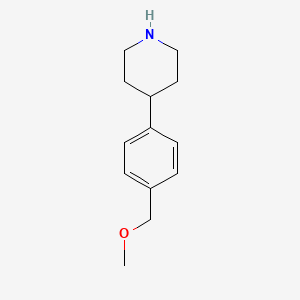

4-(4-(Methoxymethyl)phenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-[4-(methoxymethyl)phenyl]piperidine |

InChI |

InChI=1S/C13H19NO/c1-15-10-11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 |

InChI Key |

OIURCEOJFUNUPT-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Piperidine (B6355638) Core with Aromatic Substitution

The creation of the 4-arylpiperidine structure is a foundational step in the synthesis of 4-(4-(methoxymethyl)phenyl)piperidine. This process involves the formation of the piperidine ring and the specific placement of the substituted phenyl group at the 4-position.

Formation of the 4-Arylpiperidine Framework

The construction of the 4-arylpiperidine skeleton is a common objective in organic synthesis due to its prevalence in pharmaceuticals. nih.gov A variety of methods have been developed to achieve this, often involving the cyclization of linear precursors or the modification of existing heterocyclic systems. One of the most prevalent strategies is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This can be achieved under various catalytic conditions, often employing transition metals to facilitate the reduction of the aromatic pyridine ring to a saturated piperidine. nih.gov

Another major approach involves cyclization reactions. For instance, intramolecular reductive cyclization of 1,5-diketones can yield polysubstituted piperidines. ajchem-a.com Additionally, gold-catalyzed annulation procedures have been developed for the direct assembly of substituted piperidines from acyclic precursors. ajchem-a.com These methods provide a versatile toolkit for chemists to construct the core piperidine structure.

| Method | Description | Key Features |

| Pyridine Hydrogenation | Reduction of a substituted pyridine to the corresponding piperidine. | Widely used, various catalysts available, can be stereoselective. nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor, such as a 1,5-dicarbonyl compound. | Allows for the introduction of multiple substituents. ajchem-a.com |

| Catalytic Annulation | Direct assembly of the piperidine ring from acyclic starting materials using a catalyst. | Can provide access to highly substituted piperidines. ajchem-a.com |

Regioselective Introduction of the 4-(Methoxymethyl)phenyl Group

Achieving the correct regiochemistry, with the substituted phenyl group at the 4-position of the piperidine ring, is crucial. Several strategies allow for this specific placement. One approach involves the reaction of a piperidine derivative with an electrophile. For example, a catalytic amount of a palladium complex in the presence of diethylzinc (B1219324) can facilitate the regioselective introduction of various electrophiles, including aromatic aldehydes, at the 4-position of a piperidine skeleton. clockss.org

Another strategy involves building the piperidine ring around a pre-functionalized aromatic core. This can be accomplished through multi-component reactions, such as a vinylogous Mannich-type reaction, which can assemble multi-substituted chiral piperidines from simpler starting materials. rsc.org

Synthesis of Advanced Intermediates Precursor to this compound

The efficient synthesis of this compound often relies on the preparation of key functionalized intermediates, such as piperidones, which can then be elaborated into the final product.

Optimized Routes to Functionalized Phenyl-Substituted Piperidones

Phenyl-substituted piperidones are versatile intermediates in the synthesis of 4-arylpiperidines. The synthesis of these precursors can be achieved through various routes. One common method involves the reduction of enones to form 2-aryl-4-piperidones, which can then be further modified. acs.org For instance, a Wittig reaction can be employed to introduce a methoxymethylene group, a precursor to the methoxymethyl functionality. acs.org

A Chinese patent describes a multi-step synthesis starting from 1-benzyl-4-piperidone and aniline (B41778) to eventually yield a 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine derivative, highlighting a pathway that constructs the desired substitution pattern on the piperidine ring. google.com

| Intermediate | Synthetic Approach | Subsequent Transformation |

| 2-Aryl-4-piperidones | Reduction of corresponding enones. acs.org | Can be converted to 4-methylene derivatives and further functionalized. acs.org |

| N-Protected-4-piperidones | Various methods starting from simpler amines and ketones. | Can undergo reactions like the Wittig reaction to introduce new functional groups. acs.org |

Stereochemical Control in Piperidine Ring Synthesis

The stereochemistry of the substituents on the piperidine ring can have a profound impact on the biological activity of the final compound. nih.gov Therefore, controlling the stereochemical outcome of the synthesis is often a critical consideration. Asymmetric synthesis and stereoselective reactions are employed to produce specific stereoisomers.

For example, kinetic resolution of racemic piperidine intermediates can be used to separate enantiomers, allowing for the synthesis of enantioenriched products. acs.org The use of chiral auxiliaries or catalysts in cyclization reactions can also direct the formation of a specific stereoisomer. The conformation of the final molecule, particularly whether the 4-aryl group is in an axial or equatorial position, is also a key factor influencing its properties. nih.gov

Derivatization and Functionalization Reactions

Once the core this compound structure is assembled, it can be further modified through various derivatization and functionalization reactions to explore structure-activity relationships and develop new compounds.

The piperidine nitrogen is a common site for derivatization. It can undergo N-alkylation or N-acylation to introduce a wide range of substituents. These modifications can significantly alter the pharmacological properties of the molecule.

Transformations at the Piperidine Nitrogen: Alkylation and Acylation

The secondary amine of the piperidine ring in this compound is a key site for chemical modification, readily undergoing N-alkylation and N-acylation reactions to produce a diverse array of derivatives. These transformations are fundamental in the synthesis of complex pharmaceutical molecules, including fentanyl analogs. google.comresearchgate.net

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides (bromides or iodides). researchgate.net Standard conditions often involve reacting the piperidine substrate with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically carried out in a dry aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com For example, a general procedure involves the slow addition of the alkylating agent to a solution of the piperidine and a base at temperatures ranging from 0°C to room temperature. researchgate.net

Another powerful method for N-alkylation is reductive amination. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product. sciencemadness.org

N-Acylation: Acylation of the piperidine nitrogen is a common strategy to introduce amide functionalities. This is typically accomplished by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). google.comresearchgate.net The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine, to scavenge the acid byproduct. google.com For instance, the acylation of a related compound, 4-(phenylamino)-4-(methoxymethyl)piperidine, is a key step in the synthesis of sufentanil, where it is reacted with propionyl chloride. google.com

The table below summarizes typical conditions for these transformations, derived from methodologies applied to analogous piperidine structures.

| Transformation | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., EtBr, MeI), K₂CO₃, in dry DMF at room temp. | N-Alkylpiperidine | researchgate.netgoogle.com |

| N-Alkylation | Aldehyde, Sodium Triacetoxyborohydride (STAB), in 1,2-dichloroethane | N-Alkylpiperidine | sciencemadness.org |

| N-Acylation | Acyl chloride (e.g., Propionyl chloride), Triethylamine, in Dichloromethane | N-Acylpiperidine | google.com |

| N-Acylation | Acid anhydride, Indium powder, heated to 95-100°C | N-Acylpiperidine | google.com |

Chemical Modifications of the Methoxymethylphenyl Moiety

The methoxymethylphenyl portion of the molecule offers additional sites for chemical modification, although these are generally less reactive than the piperidine nitrogen. The two primary locations for transformation are the methoxy (B1213986) group and the aromatic ring itself.

Ether Cleavage: The methoxymethyl group (-CH₂OCH₃) is an ether, which can be cleaved under strong acidic conditions. For example, demethylation of a related 1-(4-methoxyphenyl)piperazine (B173029) derivative was achieved by refluxing with an excess of aqueous hydrobromic acid (HBr). core.ac.uk This type of reaction converts the methoxy group into a hydroxyl group, yielding a hydroxymethylphenyl derivative. Such transformations require harsh conditions, including prolonged heating at high temperatures. core.ac.uk

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of the 4-arylpiperidine core can be achieved through several mechanistic pathways. One of the most common industrial approaches is the hydrogenation of a corresponding 4-arylpyridine precursor. nih.gov

Hydrogenation of Pyridinium Salts: This mechanism involves the reduction of a 4-(4-methoxymethyl)phenyl)pyridinium salt. The aromatic pyridine ring is activated towards reduction by N-alkylation or N-acylation. The subsequent hydrogenation is typically catalyzed by a transition metal, such as rhodium, palladium, or iridium, often under pressure. nih.gov The reaction proceeds via the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring until it is fully saturated, yielding the piperidine ring. Asymmetric hydrogenation using chiral catalysts can provide stereoselective synthesis of specific isomers. nih.gov

Another key mechanistic process is the intramolecular cyclization to form the piperidine ring. nih.gov

Aza-Michael Reaction: This pathway involves the intramolecular addition of an amine to an activated alkene. For substituted piperidones, which can be precursors to the target molecule, the synthesis can begin with the addition of a primary amine to two moles of an α,β-unsaturated ester (e.g., alkyl acrylate), followed by a Dieckmann condensation, hydrolysis, and decarboxylation. nih.gov The key ring-forming step is an intramolecular conjugate addition, a type of aza-Michael reaction.

Methodological Advancements in High-Yield and High-Purity Synthesis

Achieving high yield and purity is critical for the industrial application of synthetic methodologies. Research into the synthesis of 4-arylpiperidines has led to several process optimizations.

High-Purity Crystallization: In multi-step syntheses, such as those for fentanyl analogs, purification of key intermediates is crucial for obtaining a high-purity final product. It has been found that purification by crystallization can significantly improve the purity of intermediates like 4-methoxymethyl-4-(phenylamino)-1-(2-thienyl)-ethyl-piperidine, leading to higher yields and purity in the final acylation step. google.com

Catalyst and Reagent Selection: The choice of reagents can dramatically impact the safety, cost, and yield of a synthesis. For instance, in the preparation of a related intermediate, 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine, using propionic anhydride instead of the more irritant propionyl chloride improved the safety, purity, and yield. google.com Similarly, replacing highly toxic reagents like potassium cyanide with trimethyl cyanato silane, or flammable reagents like sodium hydride with potassium tert-butoxide, enhances the safety and scalability of the production process. google.com The use of indium metal as a catalyst for acylation represents another methodological advancement for related structures. google.com

The table below highlights some reported yields for key steps in the synthesis of analogous compounds, demonstrating the efficiency of modern synthetic methods.

| Reaction Step / Method | Starting Material | Product | Yield (%) | Reference |

| Strecker Condensation | 1-Benzylpiperidin-4-one | 1-Benzyl-4-phenylamino-4-cyanopiperidine | ~90% | researchgate.net |

| N-Acylation | Methyl 4-(phenylamino)piperidine-4-carboxylate | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 70-80% | researchgate.net |

| Catalytic N-Debenzylation | N-Benzylated anilido-ester | N-H anilido-ester | Near Quantitative | researchgate.net |

| Final Product (Overall) | 1-Phenyl-4-piperidone | 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine HCl | 23% | google.com |

Role As a Versatile Chemical Building Block and Scaffold

Utility in the Construction of Complex Molecular Architectures

The 4-phenylpiperidine (B165713) framework is a core component of numerous biologically active compounds, including potent analgesics like fentanyl and its analogs. While research directly detailing the use of 4-(4-(methoxymethyl)phenyl)piperidine is not extensively published, the utility of closely related structures in building complex molecules is well-documented. For instance, the synthesis of potent opioid analgesics such as sufentanil and alfentanil utilizes a similarly substituted piperidine (B6355638) core, demonstrating the value of the methoxymethyl group in creating sophisticated molecular structures. The methoxymethyl group can influence solubility, metabolic stability, and receptor interactions, making it a valuable addition to the simple phenylpiperidine scaffold. The incorporation of this scaffold into more complex structures often involves multi-step syntheses where the piperidine serves as a central anchoring point for assembling other fragments.

Scaffold Diversification through Peripheral Functionalization

Peripheral functionalization is a key strategy in medicinal chemistry to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold is well-suited for such diversification at two primary locations: the piperidine nitrogen and the aromatic ring.

The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents to explore structure-activity relationships (SAR). N-alkylation is a common and straightforward method to achieve this diversification. Standard synthetic protocols can be readily applied to this compound.

Common methods for N-alkylation include reacting the parent piperidine with various alkyl halides (e.g., bromides or iodides) in the presence of a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile (B52724) or DMF. nih.govnih.gov Another powerful technique is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

This approach allows for the introduction of diverse functional groups, as illustrated in the hypothetical SAR table below, which showcases the types of modifications that could be explored to probe interactions with a biological target.

| Compound ID | R-Group (at Piperidine Nitrogen) | Synthetic Method | Rationale for Modification |

|---|---|---|---|

| Analog-1 | -CH₃ (Methyl) | Alkylation (CH₃I, K₂CO₃) | Introduce small, neutral group to probe for steric hindrance. |

| Analog-2 | -CH₂CH₂Ph (Phenethyl) | Alkylation (Phenethyl bromide, K₂CO₃) | Explore potential for π-π stacking interactions. |

| Analog-3 | -CH₂-c-Pr (Cyclopropylmethyl) | Reductive Amination (Cyclopropanecarboxaldehyde) | Introduce a small, rigid cycloalkyl group to explore lipophilic pockets. |

| Analog-4 | -(CH₂)₃COOH (Propanoic acid) | Alkylation (Ethyl 4-bromobutanoate) followed by hydrolysis | Introduce an acidic group to form salt bridges or improve solubility. |

| Analog-5 | -CH₂-(2-pyridyl) (2-Picolyl) | Alkylation (2-(Chloromethyl)pyridine, DIPEA) | Introduce a basic, aromatic heterocycle for potential hydrogen bonding. |

While the existing methoxymethyl group at the para-position provides a specific substitution pattern, the phenyl ring itself offers further opportunities for modification. Standard electrophilic aromatic substitution reactions could be employed to introduce additional functional groups, although the directing effects of the existing alkylpiperidine and methoxymethyl substituents would need to be considered. More controlled methods, such as using a pre-functionalized phenylboronic acid in a Suzuki coupling reaction to construct the core scaffold, would provide greater flexibility in introducing substituents at various positions on the aromatic ring. This allows for the systematic modulation of electronic properties, steric bulk, and hydrogen-bonding capabilities of the molecule.

Application in Medicinal Chemistry Programs (General Scaffold Design)

The 4-phenylpiperidine motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of drugs and biologically active compounds targeting the central nervous system (CNS). combichemistry.com This scaffold is conformationally restricted, which can help in presenting substituents in a well-defined spatial orientation for optimal interaction with biological targets. It is a key pharmacophore in opioids, dopamine (B1211576) D2 receptor ligands, and serotonin (B10506) transporter modulators. nih.govnih.gov

The specific compound, this compound, can be viewed as a decorated version of this privileged scaffold. The methoxymethyl group at the para-position can serve several functions:

Modulating Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing solubility and permeability across biological membranes.

Metabolic Stability: It can block a potential site of aromatic oxidation, a common metabolic pathway for phenyl rings, thereby potentially improving the compound's pharmacokinetic profile.

Target Interaction: The group can occupy a specific pocket within a receptor binding site, contributing to affinity and selectivity.

Medicinal chemistry programs often utilize such scaffolds as starting points for hit-to-lead and lead optimization campaigns.

Development of Libraries and Combinatorial Chemistry Approaches

The suitability of this compound for peripheral functionalization makes it an excellent candidate for the construction of chemical libraries for high-throughput screening (HTS). combichemistry.com Using combinatorial chemistry principles, a large number of N-substituted analogs can be synthesized in parallel.

For example, a library could be generated by reacting this compound with a diverse set of building blocks, such as carboxylic acids (via amide coupling), aldehydes (via reductive amination), or alkyl halides. This approach, often performed on a solid support or in solution-phase parallel synthesis, can rapidly generate hundreds or thousands of distinct compounds. ajchem-a.comresearchgate.net

The design of such a library would involve selecting building blocks that cover a wide range of physicochemical properties (e.g., size, lipophilicity, charge, hydrogen bonding potential) to maximize the chemical diversity and increase the probability of identifying a "hit" against a specific biological target.

The following table illustrates a potential combinatorial library design based on the this compound scaffold.

| Scaffold | Reaction Type | Building Block Set (Examples) | Resulting Library Size |

|---|---|---|---|

| This compound | Reductive Amination | Set of 100 diverse aldehydes | 100 Compounds |

| Amide Coupling (with a linker) | Set of 100 diverse carboxylic acids | 100 Compounds | |

| Sulfonylation | Set of 50 diverse sulfonyl chlorides | 50 Compounds |

Screening these libraries against biological targets like GPCRs, ion channels, or enzymes can lead to the identification of novel modulators of their function, paving the way for new therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state.

For 4-(4-(Methoxymethyl)phenyl)piperidine, specific resonances are predicted. The aromatic protons of the para-substituted phenyl ring are expected to appear as a characteristic AA'BB' system. The methoxymethyl group would yield two distinct singlets: one for the methylene (B1212753) (-CH₂) protons and another for the methoxy (B1213986) (-OCH₃) protons. The piperidine (B6355638) ring protons would produce a series of multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidine N-H | 1.5 - 2.5 (broad s) | - |

| Piperidine C2/C6-H | 3.0 - 3.2 (m) | ~46 |

| Piperidine C3/C5-H | 1.6 - 1.9 (m) | ~32 |

| Piperidine C4-H | 2.5 - 2.7 (m) | ~43 |

| Phenyl C2'/C6'-H | ~7.28 (d) | ~129 |

| Phenyl C3'/C5'-H | ~7.20 (d) | ~127 |

| Methylene (-CH₂-) | ~4.45 (s) | ~74 |

| Methoxy (-OCH₃) | ~3.35 (s) | ~58 |

| Phenyl C1' | - | ~144 |

| Phenyl C4' | - | ~137 |

NMR spectroscopy is also a powerful method for studying the dynamic conformational behavior of molecules in solution. sdsu.edu The piperidine ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Due to the significant steric bulk of the 4-(methoxymethyl)phenyl group, it is strongly predicted to favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the piperidine ring. nih.govnih.gov This preference can be experimentally verified by analyzing the coupling constants (J-values) between the protons on the piperidine ring in the ¹H NMR spectrum. Larger coupling constants between adjacent axial-axial protons (typically 10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) would provide strong evidence for the chair conformation with an equatorial substituent. Further confirmation can be obtained from two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, further solidifying the conformational assignment. sdsu.edu

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₉NO. The precise mass measurement distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecule undergoes controlled fragmentation, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule's structure. For piperidine-containing compounds, fragmentation often involves cleavages within the piperidine ring or at the bond connecting the ring to its substituent. wvu.edunih.govresearchgate.net

Predicted fragmentation pathways for this compound would likely include:

Loss of the methoxy group: Cleavage of the O-CH₃ bond to form a stable benzyl-type cation.

Formation of a tropylium (B1234903) ion: A common fragmentation pathway for benzyl (B1604629) derivatives.

Piperidine ring opening: Characteristic cleavage patterns that help identify the piperidine core. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound Note: These are predicted values based on common fragmentation pathways for related structures.

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

| 205 | [M]⁺ | Molecular Ion |

| 174 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 119 | [C₈H₉O]⁺ | Benzylic cation with methoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl moiety |

| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations (stretching, bending, twisting), providing a characteristic spectrum that allows for the identification of functional groups. americanpharmaceuticalreview.comcardiff.ac.uk

For this compound, the key functional groups each produce characteristic signals:

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3400 cm⁻¹ is expected for the secondary amine of the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups appear below 3000 cm⁻¹. researchgate.net

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O Ether Stretch: A strong, distinct band in the IR spectrum, typically between 1050-1150 cm⁻¹, would confirm the presence of the methoxymethyl ether linkage.

Aromatic Substitution Pattern: Out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region can help confirm the 1,4-(para) substitution pattern of the phenyl ring.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring that may be weak in the IR spectrum. nih.gov

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on typical functional group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| C-O-C Stretch (ether) | 1050 - 1150 | IR |

| Para-substitution C-H Bend | 800 - 850 | IR |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

While NMR provides structural information in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, providing definitive proof of molecular geometry and conformation. researchgate.net

Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its solid-state features. amanote.com A successful crystallographic analysis would be expected to confirm:

The chair conformation of the piperidine ring.

The equatorial orientation of the bulky 4-(methoxymethyl)phenyl substituent.

The precise bond lengths and angles of the entire molecular scaffold.

Furthermore, X-ray crystallography reveals how molecules pack together to form a crystal lattice. This analysis would identify intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which play a crucial role in determining the material's bulk properties.

Table 4: Predicted Findings from a Hypothetical X-ray Crystallography Study Note: These are predicted findings based on the expected molecular geometry and intermolecular forces.

| Parameter | Predicted Observation |

| Piperidine Conformation | Chair |

| Substituent Position | Equatorial |

| Key Intermolecular Forces | Hydrogen bonding (N-H···N or N-H···O) |

| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |

Emerging Spectroscopic Methods in Piperidine Chemistry, e.g., Terahertz Spectroscopy

The structural elucidation of piperidine derivatives, a cornerstone of many pharmacologically active compounds, is continuously evolving with the advent of novel spectroscopic techniques. While traditional methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable data on molecular connectivity and mass, emerging techniques offer deeper insights into the subtler aspects of molecular structure, such as intermolecular interactions and solid-state forms. Among these, Terahertz (THz) spectroscopy is gaining prominence as a powerful, non-destructive tool for the characterization of pharmaceutical materials, including those containing the piperidine scaffold, such as this compound.

Terahertz spectroscopy, which explores the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), probes low-frequency vibrational modes within and between molecules. americanpharmaceuticalreview.comwikipedia.org These vibrations correspond to the collective motions of atoms in a crystal lattice (phonon modes) and large-amplitude molecular motions, which are highly sensitive to the three-dimensional arrangement of molecules and their non-covalent interactions, such as hydrogen bonding and van der Waals forces. frontiersin.orgnih.gov This sensitivity makes THz spectroscopy particularly adept at distinguishing between different polymorphic forms, solvates, and co-crystals of a drug substance, which can have significant implications for its solubility, stability, and bioavailability. nih.govslideshare.net

For a molecule like this compound, THz spectroscopy could provide a unique spectral fingerprint based on its specific crystal packing and intermolecular interactions. The piperidine ring, with its flexible chair conformation and the nitrogen atom capable of hydrogen bonding, along with the substituted phenyl ring, would give rise to a complex set of low-frequency vibrational modes. These could include torsional modes of the phenyl-piperidine bond, wagging motions of the entire molecule, and lattice vibrations dictated by how the molecules arrange themselves in the solid state.

The application of THz spectroscopy in the broader field of pharmaceutical analysis has demonstrated its utility. For instance, it has been successfully used to differentiate between enantiomers and to quantify the components in tablet formulations. slideshare.net Given that many piperidine-containing drugs are chiral and their pharmacological activity is often stereospecific, the ability of THz spectroscopy to probe the chiral crystal lattice is of significant interest.

While specific experimental THz data for this compound is not yet widely available in the literature, we can infer the type of information that could be gleaned from such an analysis. The table below outlines the key molecular features of this compound and the potential insights that could be gained through THz spectroscopy.

| Molecular Feature of this compound | Potential Information from Terahertz Spectroscopy |

|---|---|

| Piperidine Ring Conformation | Probing of low-frequency modes associated with ring puckering and interconversion between chair and boat conformations in the solid state. |

| Phenyl-Piperidine Torsional Modes | Characterization of the rotational barrier and preferred orientation between the two ring systems, which influences crystal packing. |

| Intermolecular Hydrogen Bonding (N-H group) | Directly probing the vibrational modes of hydrogen bond networks, which are crucial in determining the crystal structure and physical properties. |

| Crystal Lattice Vibrations (Phonon Modes) | Differentiation between potential polymorphs, as each crystalline form would exhibit a unique set of lattice vibrations, resulting in a distinct THz spectrum. |

| Methoxymethyl Group Flexibility | Investigation of the low-energy torsional modes of the methoxy and methyl groups, which can be sensitive to the local crystalline environment. |

Furthermore, computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with experimental THz spectroscopy to assign the observed spectral features to specific molecular motions. nih.gov This combination of theoretical and experimental approaches provides a comprehensive understanding of the solid-state structure and dynamics of the molecule.

Computational Chemistry and Theoretical Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (Theoretical Basis)

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 4-(4-(methoxymethyl)phenyl)piperidine, might bind to the active site of a receptor. nih.govfrontiersin.org These methods are crucial in drug design for elucidating interaction patterns and estimating binding affinity. mdpi.com The process begins with obtaining or generating three-dimensional (3D) structures of both the ligand and the target protein.

The 3D conformation of this compound can be generated and then optimized to its lowest energy state using force fields from molecular mechanics or more accurate quantum mechanical methods. The target receptor's structure is often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or if unavailable, constructed through homology modeling. nih.govmdpi.com

Molecular docking simulations then place the ligand into the binding site of the receptor, exploring various possible orientations and conformations. nih.govijper.org Algorithms score these poses based on factors like steric complementarity, electrostatic interactions, and hydrogen bonding. mdpi.com For the 4-phenylpiperidine (B165713) scaffold, common targets include G-protein coupled receptors (GPCRs), such as opioid and dopamine (B1211576) receptors. gu.senih.gov Docking studies can reveal key hypothetical interactions: the piperidine (B6355638) nitrogen, typically protonated at physiological pH, may form an ionic bond with an acidic residue (e.g., Aspartate) in the receptor, while the phenyl ring engages in hydrophobic or pi-stacking interactions. The methoxymethyl substituent on the phenyl ring could potentially form hydrogen bonds with polar residues in the binding pocket, contributing to binding affinity and selectivity. semanticscholar.org

Table 1: Hypothetical Ligand-Receptor Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Potential Receptor Residue Type |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Interaction, Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Phenyl Ring | Hydrophobic, Pi-Pi Stacking, Cation-Pi | Phenylalanine, Tyrosine, Tryptophan |

| Methoxymethyl Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine |

| Methoxymethyl Methylene (B1212753) Group | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. mdpi.comresearchgate.net For this compound, these calculations can determine a variety of electronic parameters.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov The distribution of these orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions or receptor binding.

A Molecular Electrostatic Potential (MEP) map can also be generated. nih.gov This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the ether oxygen of the methoxymethyl group, indicating its capacity to act as a hydrogen bond acceptor. The area around the protonated piperidine nitrogen would exhibit a strong positive potential. Furthermore, calculating Mulliken or other partial atomic charges quantifies the charge on each atom, offering a numerical basis for predicting electrostatic interactions with a receptor. nih.gov

Table 2: Predicted Electronic Properties from Quantum Mechanics

| Property | Theoretical Significance | Predicted Feature for this compound |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Predicts the molecule's kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. | Negative potential on the ether oxygen; positive potential on the protonated piperidine nitrogen. |

| Partial Atomic Charges | Quantifies charge on each atom for electrostatic interaction modeling. | High negative charge on the ether oxygen; positive charge on the piperidine nitrogen and its attached hydrogen. |

| Dipole Moment | Measures the overall polarity of the molecule. | Indicates how the molecule will orient itself in an electric field, such as within a receptor binding site. mdpi.com |

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of the molecule and the energy barriers between them. nih.govchemrxiv.org The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. researchgate.netnih.govrsc.org

For 4-phenylpiperidine derivatives, a critical conformational feature is the orientation of the 4-phenyl substituent relative to the piperidine ring, which can be either axial or equatorial. nih.govnih.gov Studies on related compounds have shown that these two conformers can have different binding affinities for receptors, with one conformation often being responsible for agonism and the other for antagonism. nih.gov The relative energies of the axial and equatorial conformers can be calculated using molecular mechanics force fields or QM methods. nih.gov The energy landscape maps out the pathways for interconversion between these states, providing a picture of the molecule's dynamic behavior. The global minimum on this landscape represents the most stable conformation, but it is not necessarily the "bioactive conformation" that binds to the receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. daneshyari.com

The first step in QSAR is to calculate a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of each molecule in a training set. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. For a series of analogues of this compound, relevant descriptors might include:

Steric descriptors: Molecular weight, volume, surface area.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov The quality of the resulting QSAR model is assessed through rigorous internal and external validation procedures.

QSAR models, once validated, provide valuable insights into the structural features that are important for a compound's activity. nih.govnih.gov For 4-phenylpiperidine analogues, SAR studies have revealed several key determinants of activity, particularly at opioid and dopamine receptors. nih.govnih.gov

Piperidine Nitrogen: The substituent on the nitrogen atom is crucial. Small alkyl or phenethyl groups are often found in active compounds. The basicity of the nitrogen is also important for the initial ionic interaction with the receptor. nih.gov

4-Phenyl Ring: The orientation (axial/equatorial) of this ring is a key determinant of the functional outcome (agonism vs. antagonism). nih.gov

Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly modulate activity. nih.govnih.govnih.gov A para-substituent, such as the methoxymethyl group in the title compound, can influence potency and selectivity by engaging in specific interactions within a sub-pocket of the receptor binding site. The methoxymethyl group, with its hydrogen bond accepting ether oxygen and hydrophobic methylene component, offers a combination of interaction possibilities that can enhance binding affinity. researchgate.net

In Silico Screening and Design of Novel Derivatives

The knowledge gained from molecular modeling, docking, and QSAR studies can be leveraged for the in silico (computer-based) design and screening of novel derivatives. mdpi.compharmacophorejournal.com Virtual screening involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target.

Structure-based virtual screening would use the receptor model developed in docking studies to screen libraries for molecules that fit well into the active site and form favorable interactions. Ligand-based methods, such as those derived from QSAR or pharmacophore modeling, screen for molecules that share the key structural and electronic features of known active compounds. mdpi.com For this compound, a pharmacophore model might consist of a basic nitrogen center, an aromatic ring, and a hydrogen bond acceptor feature, all with specific spatial relationships. These models serve as filters to prioritize which new derivatives should be synthesized and tested, making the drug discovery process more efficient and targeted.

Reactivity Profiles and Mechanistic Investigations

Chemical Stability Under Various Reaction Conditions

The stability of 4-(4-(Methoxymethyl)phenyl)piperidine is contingent upon the reaction environment, with its piperidine (B6355638) and aryl ether moieties exhibiting distinct susceptibilities to acidic, basic, and oxidative conditions. Generally, the compound is stable under neutral and basic conditions. However, specific reagents and environments can induce decomposition or transformation.

The piperidine ring, a saturated N-heterocycle, is susceptible to oxidation. nih.gov Strong oxidizing agents can lead to the formation of N-oxides or facilitate oxidation at the carbon atoms alpha to the nitrogen, potentially generating iminium ion intermediates. researchgate.net These intermediates are reactive and can be trapped by nucleophiles or undergo further oxidation to form lactams (piperidin-2-ones). researchgate.netresearchgate.net For instance, oxidation of piperidine derivatives with reagents like mercuric acetate (B1210297) or bromine has been shown to yield piperidones. researchgate.netresearchgate.net

The methoxymethylphenyl group contains an ether linkage that is generally stable but can be cleaved under forcing conditions. Aryl alkyl ethers are known to be highly resistant to hydrolysis under most conditions but can be cleaved by strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), or boron tribromide (BBr₃). actachemscand.orgmasterorganicchemistry.com This cleavage typically occurs via an SN2 mechanism on the primary methyl group, yielding the corresponding phenol, 4-(4-(hydroxymethyl)phenyl)piperidine, and methyl iodide. masterorganicchemistry.com Oxidative cleavage of para-methoxybenzyl (PMB) ethers, a similar functional group, can also be achieved using specific nitroxyl (B88944) radical catalysts, suggesting a potential pathway for degradation under specific oxidative stress. organic-chemistry.org

| Functional Group | Acidic Conditions (Strong Acid, e.g., HI, HBr) | Basic Conditions | Oxidative Conditions (e.g., Hg(OAc)₂, Br₂) |

| Piperidine Ring | Forms piperidinium (B107235) salt | Stable | Susceptible to oxidation at Nitrogen and α-Carbons nih.govresearchgate.netresearchgate.net |

| Aryl Ether Linkage | Susceptible to cleavage actachemscand.orgmasterorganicchemistry.com | Stable | Generally stable; specific reagents can cause cleavage organic-chemistry.org |

| Phenyl Ring | Stable; may undergo electrophilic substitution | Stable | Stable; can be hydroxylated by potent systems (e.g., P450) |

Electron Density Distribution and its Influence on Reaction Sites

The electron density distribution in this compound dictates its reactivity towards electrophiles and nucleophiles. The molecule possesses several key reactive sites influenced by the electronic properties of its functional groups.

Piperidine Nitrogen: The nitrogen atom is the most prominent nucleophilic and basic center due to the presence of its lone pair of electrons. This site is readily protonated by acids and can act as a nucleophile in alkylation, acylation, and other reactions. Computational studies on similar piperidine-containing molecules confirm the localization of negative electrostatic potential around the nitrogen, making it the primary site for interaction with electrophiles and proton donors. nih.gov

Aromatic Ring: The phenyl ring is substituted with a methoxymethyl group at the para-position. The ether oxygen can donate electron density to the ring via resonance, making the aromatic ring electron-rich. This activating effect directs electrophilic aromatic substitution to the ortho positions (relative to the methoxymethyl group).

Benzylic Carbon: The methylene (B1212753) (-CH₂) bridge between the phenyl ring and the methoxy (B1213986) group is a potential site for radical reactions due to the stability of the resulting benzylic radical.

| Molecular Site | Electronic Character | Predicted Reactivity |

| Piperidine Nitrogen | Nucleophilic / Basic | Protonation, Alkylation, Acylation |

| Aromatic Ring (Ortho to substituent) | Nucleophilic | Electrophilic Aromatic Substitution |

| Benzylic Carbon (-C H₂-O) | Neutral (Radical Stabilization) | Radical Halogenation, Oxidation |

| Ether Oxygen | Lewis Basic | Protonation by very strong acids actachemscand.org |

Acid-Base Properties and Protonation States in Non-Aqueous Media

The acid-base properties of this compound are dominated by the basicity of the secondary amine within the piperidine ring. The lone pair on the nitrogen atom readily accepts a proton from an acid. In aqueous solution, the pKa of the conjugate acid of piperidine is approximately 11.2. The presence of the 4-aryl substituent is expected to have only a minor influence on this basicity.

In non-aqueous media, the extent of protonation depends on the pKa of the acid used and the nature of the solvent. The piperidine nitrogen will be fully protonated by strong acids like HCl or H₂SO₄, and will exist in equilibrium with weaker acids like acetic acid. Computational estimations on similar piperidine structures show that the piperidine nitrogen is the most probable site of protonation. nih.gov The ether oxygen is a much weaker Lewis base and requires a superacid for significant protonation, a prerequisite for acid-catalyzed ether cleavage. actachemscand.org

| Protonation Site | Relative Basicity | Expected Behavior in Non-Aqueous Media |

| Piperidine Nitrogen | High | Readily protonated by a wide range of acids. |

| Ether Oxygen | Very Low | Requires superacids for significant protonation. actachemscand.org |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe how orbital overlap influences molecular conformation and reactivity, are crucial for understanding the behavior of this compound. wikipedia.org The piperidine ring adopts a stable chair conformation to minimize angular and torsional strain. Due to its significant steric bulk, the 4-(4-(methoxymethyl)phenyl) substituent will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions.

This conformational preference has significant implications for reactivity. The orientation of the nitrogen lone pair is a key factor. In the ground state of the free base, the lone pair on nitrogen will rapidly equilibrate between axial and equatorial orientations. However, reactivity can be dictated by specific orbital alignments. For example, hyperconjugative interactions between the nitrogen lone pair (nN) and adjacent anti-periplanar antibonding orbitals (σC-H or σC-C) can stabilize certain conformations and transition states. beilstein-journals.orgresearchgate.net Such n → σ* interactions are a recognized factor in the stability and reactivity of piperidine systems. beilstein-journals.org Reactions involving the formation or cleavage of bonds at the nitrogen or adjacent carbons will have transition states whose energies are influenced by these stereoelectronic factors, favoring pathways that allow for optimal orbital overlap. baranlab.orgimperial.ac.uk

Degradation Pathways and Metabolite Formation (Theoretical Aspects of Chemical Transformation)

While specific metabolic data for this compound is not available, theoretical degradation pathways can be postulated based on established metabolic reactions for its constituent moieties: the piperidine ring, the aromatic system, and the aryl ether. Cytochrome P450 (CYP) enzymes are primary catalysts for such transformations. youtube.com

Piperidine Ring Oxidation: The piperidine ring can undergo several oxidative transformations. Theoretical studies on piperidine itself show that degradation can be initiated by hydrogen abstraction from the N-H bond or any of the C-H bonds (at positions C2, C3, or C4). whiterose.ac.ukacs.orgacs.org This can lead to the formation of imines (e.g., tetrahydropyridine (B1245486) derivatives) or hydroxylated intermediates that can be further oxidized to piperidones (lactams). acs.orgacs.org

Aromatic Hydroxylation: The electron-rich phenyl ring is a prime target for CYP-mediated hydroxylation. nih.govnih.gov This reaction would likely occur at one of the positions ortho to the methoxymethyl substituent, yielding phenolic metabolites.

O-Dealkylation (Ether Cleavage): The methoxymethyl group can undergo oxidative O-demethylation. This common metabolic pathway would cleave the ether bond to produce 4-(4-(hydroxymethyl)phenyl)piperidine and formaldehyde. The resulting benzylic alcohol could be further oxidized to an aldehyde and then to a carboxylic acid, 4-(4-carboxyphenyl)piperidine.

Benzylic Oxidation: The methylene carbon can be hydroxylated to form an unstable hemiaminal-like intermediate which would decompose, or it could be oxidized to a ketone.

| Pathway | Description | Potential Product(s) |

| Piperidine Oxidation | Hydroxylation of the piperidine ring at C2, C3, or C4, potentially followed by oxidation to a ketone. acs.orgacs.org | Hydroxylated piperidines; Piperidones |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring, likely ortho to the existing substituent. nih.gov | 4-(2-Hydroxy-4-(methoxymethyl)phenyl)piperidine |

| O-Dealkylation | Oxidative cleavage of the methyl group from the ether oxygen. | 4-(4-(Hydroxymethyl)phenyl)piperidine |

| Benzylic Alcohol Oxidation | Subsequent oxidation of the alcohol formed from O-dealkylation. | 4-(4-Formylphenyl)piperidine; 4-(4-Carboxyphenyl)piperidine |

Future Directions and Interdisciplinary Research Opportunities

Advancements in Asymmetric Synthesis of Complex Piperidine (B6355638) Scaffolds

The biological activity of piperidine-containing molecules is intrinsically linked to their three-dimensional structure. Consequently, the development of methods for asymmetric synthesis—the selective production of a single enantiomer or diastereomer—is of paramount importance. While classical approaches to piperidine synthesis, such as the hydrogenation of pyridine (B92270) precursors, have been effective, modern organic chemistry is continually striving for greater efficiency and stereoselectivity. nih.gov

Recent breakthroughs in catalysis offer promising avenues for the asymmetric synthesis of complex piperidines like 4-(4-(methoxymethyl)phenyl)piperidine. nih.govmdpi.com Chiral catalysts, including those based on transition metals and organocatalysts, are being developed to facilitate enantioselective reactions. nih.govnih.govbeilstein-journals.org These methods allow for the precise construction of stereocenters, ensuring that the final product possesses the desired biological activity. nih.gov For instance, the use of chiral phosphines in annulation reactions of imines with allenes has shown great promise in producing highly enantiomerically enriched piperidine derivatives. nih.gov Furthermore, innovative strategies such as intramolecular aza-Michael reactions and desymmetrization approaches are expanding the synthetic chemist's toolkit for creating structurally diverse and stereochemically complex piperidines. nih.gov

These advancements are not merely academic exercises; they have direct implications for the development of novel therapeutics. By enabling the synthesis of specific stereoisomers of this compound and related analogs, researchers can fine-tune their pharmacological properties, leading to more potent and selective drugs with fewer side effects.

Integration with Automated Synthesis and High-Throughput Experimentation

The traditional, manual process of chemical synthesis can be a significant bottleneck in drug discovery and materials science. To accelerate the pace of research, the integration of automated synthesis platforms and high-throughput experimentation (HTE) is becoming increasingly crucial. rsc.org These technologies enable the rapid synthesis and screening of large libraries of compounds, allowing researchers to quickly identify molecules with desired properties. durham.ac.uk

For a molecule like this compound, automated flow chemistry systems can be employed to systematically explore a wide range of reaction conditions, optimizing yield and purity. durham.ac.uknih.gov This approach not only saves time and resources but also allows for a more comprehensive understanding of the reaction landscape. nih.gov Furthermore, HTE platforms can be used to screen libraries of piperidine derivatives for their biological activity or material properties, providing valuable structure-activity relationship (SAR) data in a fraction of the time required by traditional methods. rsc.org The miniaturization of these processes, using techniques like acoustic dispensing, further enhances efficiency and reduces waste. rsc.org The combination of automated synthesis and HTE is a powerful engine for discovery, enabling the rapid optimization of existing compounds and the identification of new leads with novel properties. schrodinger.com

Theoretical Predictions for Novel Applications in Materials Science

While the primary focus of research on this compound has been its pharmacological properties, its unique molecular structure may also lend itself to applications in materials science. Theoretical and computational studies can play a pivotal role in predicting and exploring these potential applications. nih.gov

By employing computational modeling techniques, researchers can investigate the electronic, optical, and mechanical properties of materials incorporating the this compound scaffold. For instance, the piperidine ring, with its defined conformational preferences, could be used to create polymers with specific three-dimensional architectures. acs.org The aromatic phenyl group and the methoxymethyl substituent offer opportunities for tuning intermolecular interactions, such as π-stacking, which are critical in the design of organic electronic materials. mdpi.com

Computational screening of virtual libraries of piperidine-based materials can help identify candidates with promising properties for applications such as organic light-emitting diodes (OLEDs), sensors, or specialized polymers. schrodinger.com These in silico predictions can then guide synthetic efforts, focusing laboratory work on the most promising candidates and accelerating the discovery of new materials with novel functionalities.

Development of Chemical Probes and Tags Based on the Piperidine Core

To unravel the intricate biological mechanisms through which this compound exerts its effects, researchers rely on specialized molecular tools known as chemical probes and tags. researchgate.net These modified versions of the parent molecule are designed to interact with biological systems in a detectable way, allowing scientists to visualize and quantify their interactions with target proteins and other biomolecules. rsc.orgchemrxiv.org

One common strategy is to attach a fluorescent reporter group to the piperidine scaffold. rsc.org This allows researchers to track the molecule's localization within cells and tissues using fluorescence microscopy. Another powerful technique is photoaffinity labeling, where a photoreactive group is incorporated into the molecule. researchgate.net Upon exposure to light, this group forms a covalent bond with the target protein, enabling its identification and characterization.

The development of such probes requires careful synthetic design to ensure that the attached tag does not significantly alter the molecule's biological activity. The versatility of the piperidine core provides multiple sites for chemical modification, offering a flexible platform for the creation of a diverse range of chemical probes.

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. nih.govresearchgate.net By replacing one or more atoms in this compound with their heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can track the molecule's journey through a biological system or a chemical reaction. researchgate.netchemrxiv.org

For example, isotopically labeled versions of the compound can be used in nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to identify its metabolites. This information is crucial for understanding how the drug is processed in the body. In mechanistic studies of chemical reactions, isotopic labeling can help to determine which bonds are broken and formed during the reaction, providing valuable insights into the reaction pathway. researchgate.net Recent advancements in synthetic chemistry have made the incorporation of isotopes into complex molecules more accessible, paving the way for more detailed mechanistic investigations. chemrxiv.org

Synergistic Approaches between Synthetic Chemistry and Computational Design

The future of drug discovery and materials science lies in the seamless integration of synthetic chemistry and computational design. rsc.org This synergistic approach allows researchers to move beyond trial-and-error experimentation and towards a more rational, design-driven process.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its analogs will interact with their biological targets. nih.govrsc.org This information can then be used to design new molecules with improved affinity, selectivity, and pharmacokinetic properties. These computationally designed molecules can then be synthesized in the laboratory and their properties evaluated experimentally.

This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. By combining the predictive power of computational chemistry with the practical capabilities of synthetic chemistry, researchers can accelerate the discovery of new drugs and materials based on the versatile this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.